molecular formula C16H18N2O B458748 spiro[2,5-dihydro-1H-benzo[g]indazole-4,1'-cyclohexane]-3-one CAS No. 302778-23-0

spiro[2,5-dihydro-1H-benzo[g]indazole-4,1'-cyclohexane]-3-one

Cat. No.: B458748
CAS No.: 302778-23-0
M. Wt: 254.33g/mol
InChI Key: GBYOITLAVUHEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties. The unique spirocyclic framework of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction yields the tricyclic indole structure, which is then further processed to obtain the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which can react with halogens or nitro groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: Another spirocyclic compound with similar structural features.

    Spirooxindole: Known for its biological activities and used in drug design.

    Indole Derivatives: A broad class of compounds with diverse biological properties.

Uniqueness

Spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

302778-23-0

Molecular Formula

C16H18N2O

Molecular Weight

254.33g/mol

IUPAC Name

spiro[2,5-dihydro-1H-benzo[g]indazole-4,1'-cyclohexane]-3-one

InChI

InChI=1S/C16H18N2O/c19-15-13-14(17-18-15)12-7-3-2-6-11(12)10-16(13)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H2,17,18,19)

InChI Key

GBYOITLAVUHEJG-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NN4

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NN4

Origin of Product

United States

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